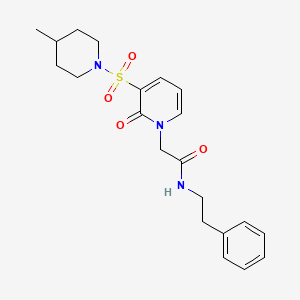
2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific compound you’re asking about likely has a more complex structure due to the additional functional groups attached to the piperidine ring.Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “this compound” can undergo would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Piperidine itself is a colorless liquid with an objectionable odor . Boronic acids and their esters, which may be relevant given the structure of your compound, are only marginally stable in water .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
- Compounds containing the sulfamoyl and piperidine functionalities, similar to the one , have been synthesized and evaluated for their antibacterial properties. For instance, derivatives incorporating 1,3,4-oxadiazole, sulfamoyl, and piperidine groups have shown valuable antibacterial effects, demonstrating the potential use of these compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Catalytic and Biological Applications
- The synthesis of tosylated 4-aminopyridine and its complexation with metal ions like Ni(II) and Fe(II) suggest that sulfonylated compounds could have applications in catalysis and pharmaceutical industries, due to their potential in increasing the biological and catalytic potential of ligands (Orie et al., 2021).
Material Science and Polymer Research
- Novel polyimides containing 1,3,4-oxadiazole and pyridine moieties, based on aromatic diamines, were synthesized for their application in removing heavy metal ions like Co(II) and Ni(II) from aqueous solutions. These polymers' solubility in various solvents and thermal stability highlight their potential in environmental remediation and material science applications (Mansoori & Ghanbari, 2015).
Synthesis and Chemical Properties
- Research on the synthesis of stabilized sulfonium ylides from compounds containing reactive methylene groups, including sulfoxides, underlines the broad chemical applicability of these compounds in synthesizing ylides, which are useful in organic synthesis and potentially pharmaceutical applications (Cook & Moffatt, 1968).
Photophysical Properties
- Iridium(III) complexes with sulfonyl-substituted cyclometallating ligands were studied for their potential as emitters in light-emitting electrochemical cells (LECs). The research explored how the sulfonyl group's placement affects emission properties, suggesting applications in designing light-emitting materials with specific color outputs (Ertl et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Piperidines and their derivatives continue to be an active area of research in the pharmaceutical industry, with many potential applications in drug design . Future research may focus on developing new synthesis methods, exploring new reactions, and investigating the biological activity of new piperidine derivatives.
Propiedades
IUPAC Name |
2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-17-10-14-24(15-11-17)29(27,28)19-8-5-13-23(21(19)26)16-20(25)22-12-9-18-6-3-2-4-7-18/h2-8,13,17H,9-12,14-16H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPZUORVUBGOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2973077.png)
![(E)-4-(Dimethylamino)-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2973079.png)

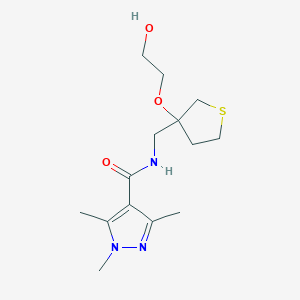

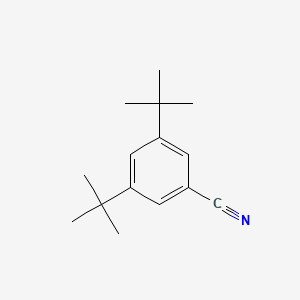
![2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2973086.png)
![N-[4-(5-Azaspiro[3.4]octane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2973087.png)
![2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine](/img/structure/B2973089.png)
![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2973092.png)
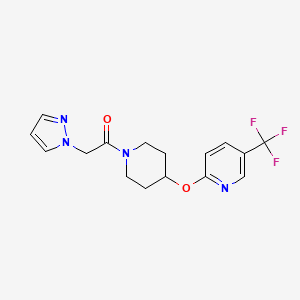
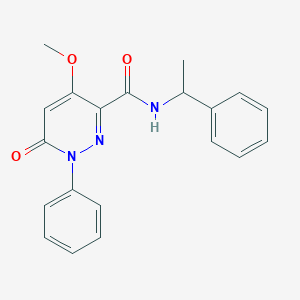
![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2973098.png)
![3-{2-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2973099.png)